molecular formula C29H30BrN3O5 B13534255 2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid

2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid

Cat. No.: B13534255
M. Wt: 580.5 g/mol
InChI Key: AUDMKODODGZQTH-UHFFFAOYSA-N
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Description

2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[35]nonan-2-yl]oxy]acetic acid is a complex organic compound that features a unique structure combining a bromo-substituted imidazole ring, a fluorenylmethoxycarbonyl group, and an azaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid typically involves multiple steps, starting with the preparation of the key intermediates. The initial step often includes the bromination of 1-methylimidazole to obtain 4-bromo-1-methylimidazole. This is followed by the introduction of the fluorenylmethoxycarbonyl group through a reaction with fluorenylmethoxycarbonyl chloride under basic conditions. The azaspiro nonane core is then constructed via a series of cyclization reactions, and the final step involves the esterification of the intermediate with acetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group in the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-methylimidazol-1-yl)pyridine
  • 4-Bromo-2-(2-methylimidazol-1-yl)thiazole
  • 2-Methylimidazole

Uniqueness

2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[35]nonan-2-yl]oxy]acetic acid is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C29H30BrN3O5

Molecular Weight

580.5 g/mol

IUPAC Name

2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid

InChI

InChI=1S/C29H30BrN3O5/c1-32-14-24(30)31-26(32)29(38-16-25(34)35)17-28(18-29)10-12-33(13-11-28)27(36)37-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,14,23H,10-13,15-18H2,1H3,(H,34,35)

InChI Key

AUDMKODODGZQTH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2(CC3(C2)CCN(CC3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OCC(=O)O)Br

Origin of Product

United States

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